5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Overview
Description
5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a unique oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 3,4-dichlorophenyl group and the aminomethyl substituent enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For instance, reacting 3,4-dichlorobenzaldehyde with an amino alcohol under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine, followed by reduction with a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the oxazolidinone ring or the dichlorophenyl group, potentially yielding various reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives of the oxazolidinone ring or the dichlorophenyl group.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential antimicrobial properties. The oxazolidinone ring is a known pharmacophore in antibiotics, making this compound a candidate for developing new antibacterial agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the dichlorophenyl group and the aminomethyl substituent can enhance binding to biological targets, making it a promising lead compound in drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale synthesis and formulation.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action is similar to that of other oxazolidinone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substituents, which can confer distinct biological activities and chemical reactivity. The presence of the dichlorophenyl group and the aminomethyl substituent differentiates it from other oxazolidinones, potentially offering advantages in terms of potency and spectrum of activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2.ClH/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15;/h1-3,7H,4-5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQGNWVBNFDWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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